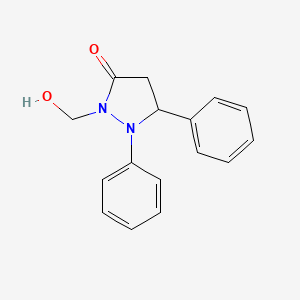
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon atom and two phenyl groups attached to the first and fifth carbon atoms of the pyrazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method is the condensation of phenylhydrazine with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(Formyl)-1,5-diphenylpyrazolidin-3-one.
Reduction: Formation of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-ol.
Substitution: Formation of nitro-substituted derivatives of this compound.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound within the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpyrazolidin-3-one: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-(Hydroxymethyl)-1-phenylpyrazolidin-3-one: Contains only one phenyl group, affecting its chemical and physical properties.
Uniqueness
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one is unique due to the presence of both hydroxymethyl and diphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propriétés
Numéro CAS |
96026-22-1 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C16H16N2O2/c19-12-17-16(20)11-15(13-7-3-1-4-8-13)18(17)14-9-5-2-6-10-14/h1-10,15,19H,11-12H2 |
Clé InChI |
IULQBFVXKCKCRH-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N(C1=O)CO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


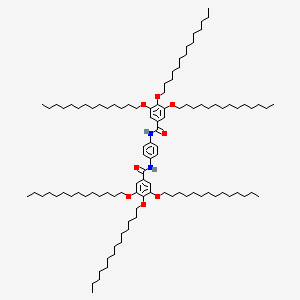

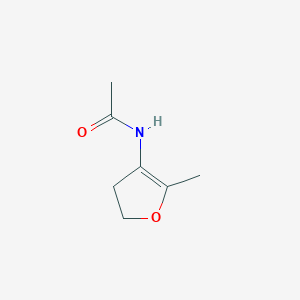

![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
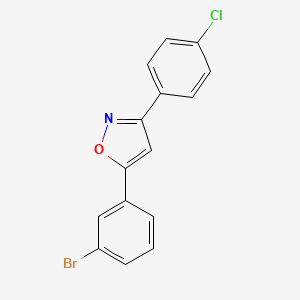
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
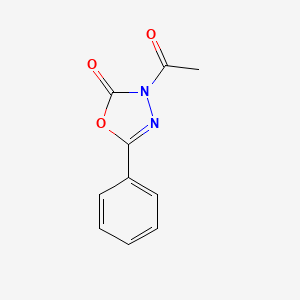
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

